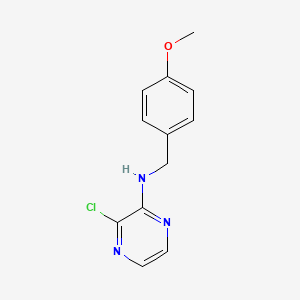

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine

Description

Historical Context and Discovery

The development of this compound represents a culmination of more than a century of pyrazine chemistry research that began with foundational synthetic methodologies established in the 19th century. The historical trajectory of pyrazine chemistry can be traced to seminal discoveries including the Staedel-Rugheimer pyrazine synthesis developed in 1876, which demonstrated the condensation of 2-chloroacetophenone with ammonia to form amino ketones that could be subsequently oxidized to pyrazine structures. This was followed by the Gutknecht pyrazine synthesis in 1879, which provided an alternative approach to alpha-ketoamine formation, and later the Gastaldi synthesis in 1921, expanding the methodological toolkit for pyrazine construction.

The specific compound this compound was first documented in chemical databases on October 19, 2012, with the most recent structural and property updates recorded as recently as May 24, 2025. This timeline reflects the relatively recent emergence of this particular derivative within the broader context of pyrazine research, coinciding with increased interest in heterocyclic compounds for pharmaceutical applications. The compound's development occurred during a period of intensive research into pyrazine derivatives, particularly following the recognition that pyrazine-containing structures could serve as important pharmacophores in drug discovery programs.

Research into substituted N-benzylpyrazine derivatives has demonstrated significant synthetic advancement, with methodologies employing modern coupling reagents such as propyl phosphonic anhydride for acid-amine coupling reactions. These synthetic approaches have enabled the preparation of diverse pyrazine derivatives with varying substitution patterns, contributing to the systematic exploration of structure-activity relationships within this chemical class.

Position in Pyrazine Chemistry

This compound occupies a distinctive position within the hierarchical classification of pyrazine chemistry, functioning as a representative example of multiply substituted pyrazine derivatives that incorporate both halogen and aromatic amine substituents. The compound belongs to the broader family of N-benzylpyrazin-2-amine derivatives, which have emerged as important structural motifs in heterocyclic chemistry research.

Within the systematic organization of pyrazine chemistry, this compound demonstrates the successful integration of multiple functional groups onto the pyrazine core structure. The pyrazine ring system, characterized by its six-membered heterocyclic structure containing two nitrogen atoms at non-adjacent positions, provides a versatile platform for chemical modification. The presence of the chloro substituent at the 3-position represents a common strategy for introducing electron-withdrawing groups that can modulate both chemical reactivity and biological activity profiles.

The methoxybenzyl amine substituent at the 2-position exemplifies the incorporation of aromatic systems that can enhance molecular complexity and potentially improve pharmacological properties. Research has demonstrated that such substitution patterns are particularly valuable in medicinal chemistry applications, where the combination of halogen and aromatic amine functionalities can provide favorable interactions with biological targets.

Contemporary research has established that pyrazine derivatives exhibit remarkable structural diversity, with the ability to incorporate various substituents including alkyl groups, halogens, and complex aromatic systems. The specific substitution pattern observed in this compound represents an advanced example of this structural versatility, demonstrating how multiple functional groups can be strategically positioned to create compounds with enhanced chemical and biological properties.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of the broader importance of pyrazine-containing compounds in contemporary chemical science. Research conducted from 2000 to 2023 has demonstrated that pyrazine-modified derivatives exhibit extensive biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties, with many derivatives showing enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds.

The compound serves as an important model system for understanding structure-activity relationships within the pyrazine chemical class. Studies have revealed that pyrazine derivatives can function effectively in association with other heterocyclic scaffolds including pyrrole, pyrazole, imidazole, triazole, tetrazole, thiophene, oxazole, pyridine, piperidine, and piperazine systems. This compatibility with diverse chemical architectures underscores the versatility of the pyrazine core as a foundation for drug design and development.

Research investigations have particularly emphasized the role of substituted pyrazine derivatives in antimycobacterial applications, building upon the established therapeutic utility of pyrazinamide, a pyrazine derivative that functions as an important anti-tuberculosis agent. The systematic exploration of N-benzylpyrazine-2-carboxamide derivatives has revealed compounds with significant antimycobacterial activity, with some derivatives achieving minimum inhibitory concentration values as low as 6.25 micrograms per milliliter against Mycobacterium tuberculosis.

The compound also represents an important example of how modern synthetic methodologies can be applied to create complex heterocyclic structures with potential pharmaceutical applications. Advanced synthetic approaches, including microwave-assisted reactions and palladium-catalyzed coupling procedures, have enabled the efficient preparation of such compounds with high levels of structural precision.

Nomenclature and Classification

The systematic nomenclature and classification of this compound reflects the compound's complex molecular architecture and its position within established chemical taxonomy systems. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as 3-chloro-N-[(4-methoxyphenyl)methyl]pyrazin-2-amine, which precisely describes the substitution pattern and connectivity of all functional groups.

The compound is registered under the Chemical Abstracts Service number 512803-49-5, providing a unique identifier that facilitates unambiguous reference across scientific literature and chemical databases. Alternative systematic names include this compound and various database-specific identifiers such as AKOS010967171 and DB-071327, which serve specialized functions in different chemical information systems.

Table 1: Molecular Properties and Classification Data

The compound's classification within chemical taxonomy systems places it among the aromatic compounds, nitrogen compounds, pyrazines, and heterocyclic compounds. This multi-level classification reflects the compound's structural complexity and the presence of multiple functional groups that contribute to its chemical identity. The pyrazine core structure positions the compound within the broader family of diazines, specifically the 1,4-diazine subfamily characterized by nitrogen atoms at positions 1 and 4 of the six-membered ring.

Table 2: Chemical Classification and Structural Features

The structural complexity of this compound necessitates detailed description of its molecular architecture, including the spatial arrangement of substituents and the electronic properties conferred by the various functional groups. The chloro substituent at position 3 introduces electron-withdrawing character that can influence both chemical reactivity and potential biological interactions, while the methoxybenzyl amine group provides aromatic character and hydrogen bonding capabilities that may enhance molecular recognition processes.

Properties

IUPAC Name |

3-chloro-N-[(4-methoxyphenyl)methyl]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQIIGVQCKLGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring like our compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation. This could potentially be a part of the interaction mechanism with its targets.

Biochemical Pathways

It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common. These reactions could potentially affect various biochemical pathways.

Result of Action

It is known that pyrrolopyrazine derivatives have exhibited various biological activities. These activities could potentially be the result of the compound’s action.

Biological Activity

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazine ring substituted with chlorine and a methoxybenzyl moiety. Its chemical formula is C12H12ClN3O, and it has a molecular weight of 253.7 g/mol. The presence of the methoxy group enhances lipophilicity, which can influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, particularly Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for this compound against M. tuberculosis has been reported as low as 6.25 µg/mL, demonstrating its potential as an antimycobacterial agent .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 | Strong antimycobacterial activity |

| Staphylococcus aureus | 7.81 | Moderate antibacterial activity |

| Staphylococcus epidermidis | 15.62 | Moderate antibacterial activity |

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of specific enzymes crucial for bacterial survival. This inhibition disrupts metabolic pathways, leading to cell death. The compound's interaction with bacterial cell membranes and its ability to penetrate into cells contribute to its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural features. Modifications in the substitution pattern on the pyrazine ring or the benzyl moiety can significantly alter its potency:

- Chlorine Substitution : The presence of chlorine at the 3-position enhances antimicrobial activity compared to other halogen substitutions.

- Methoxy Group : The methoxy group at the para position increases lipophilicity, facilitating better membrane permeability and enhancing bioactivity.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimycobacterial Evaluation : A study focused on various substituted pyrazine derivatives found that this compound displayed comparable or superior activity against resistant strains of M. tuberculosis when compared to standard treatments .

- Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that this compound has low toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Antimycobacterial Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimycobacterial activity. For instance, studies have shown that related compounds with similar structures to 3-chloro-N-(4-methoxybenzyl)pyrazin-2-amine have minimal inhibitory concentrations (MICs) comparable to established antimycobacterial agents like Pyrazinamide (PZA). Specifically, certain derivatives demonstrated MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis, indicating their potential as effective antimycobacterial agents .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | M. tuberculosis |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer properties of compounds similar to this compound have also been explored. In vitro studies indicated promising cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the compound's interaction with specific cellular pathways that lead to apoptosis in cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | AMJ13 (breast cancer) | TBD | Induces apoptosis |

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its structural features allow for modifications that can lead to a variety of derivatives with enhanced biological activities or novel chemical properties.

Synthesis of Dipyrrolopyrazines

The compound can be utilized in the synthesis of dipyrrolopyrazine derivatives through regioselective reactions involving Sonogashira coupling and intramolecular cyclization processes. These synthesized derivatives have potential applications in optoelectronic materials due to their unique electronic properties .

Table 3: Synthesis Pathways for Dipyrrolopyrazines

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | This compound + Alkyne | Dipyrrolopyrazine Derivative | TBD |

| Intramolecular Cyclization | Dipyrrolopyrazine Intermediate | Final Dipyrrolopyrazine Product | TBD |

Case Study on Antimycobacterial Efficacy

A recent study evaluated the efficacy of various pyrazine derivatives against resistant strains of Mycobacterium tuberculosis. The findings highlighted that certain modifications in the molecular structure significantly enhanced the antimycobacterial activity, with specific attention given to the methoxy substitution on the benzyl ring .

In Vitro Studies on Cancer Cells

In vitro assays conducted on breast cancer cell lines revealed that compounds derived from pyrazine exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology . The studies focused on elucidating the mechanisms by which these compounds induce cell death, providing insights into their pharmacological profiles.

Comparison with Similar Compounds

6-Chloro-2-methoxythieno[2,3-b]pyrazin-3-amine

- Structure: Fused thieno-pyrazine ring with methoxy and chloro substituents.

- Synthesis : Prepared via Na2S-mediated cyclization and NaOMe/MeOH methylation (70% yield) .

- Properties: Higher molecular weight (215.99 g/mol vs. 277.71 g/mol for the target compound) due to the fused thiophene ring. Exhibits distinct NMR shifts (e.g., 1H NMR δ 7.05 ppm for thieno protons) .

- Applications: Potential as a heterocyclic building block for optoelectronic materials.

3-Chloro-5-methylpyrazin-2-amine

- Structure : Chloro and methyl substituents at positions 3 and 3.

- Properties : Lower molecular weight (173.61 g/mol) and simpler structure. Lacks the methoxybenzyl group, reducing steric hindrance and altering solubility.

- Applications : Intermediate for agrochemicals or pharmaceuticals.

3-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide

- Structure : Carboxamide derivative of the target compound.

- Synthesis : Microwave-assisted coupling of 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one with a piperidine derivative .

Reactivity and Coordination Chemistry

- Coordination Polymers : Chloro-substituted pyrazin-2-amines (e.g., ligands 1–6 in ) form CuBr2 coordination polymers via hydrogen and halogen bonding. The 4-methoxybenzyl group in the target compound may sterically hinder metal-ligand interactions compared to simpler analogues .

- Bioconversion : Pyrazin-2-amine derivatives undergo hydroxylation by Burkholderia sp. MAK1. Substituents like chloro or methoxybenzyl may alter enzymatic activity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Synthesis Yield |

|---|---|---|---|---|

| 3-Chloro-N-(4-methoxybenzyl)pyrazin-2-amine | 277.71 | Not reported | Cl, NH2, 4-methoxybenzyl | Not specified |

| 6-Chloro-2-methoxythieno[2,3-b]pyrazin-3-amine | 215.99 | Not reported | Cl, OMe, fused thiophene | 60–75% |

| 3-Chloro-5-methylpyrazin-2-amine | 173.61 | Not reported | Cl, NH2, Me | Not specified |

| 3-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 277.71 | 107.7–109.3 | Cl, CONH, 4-methoxybenzyl | 11% |

Q & A

Q. How can researchers design an efficient synthetic route for 3-Chloro-N-(4-methoxybenzyl)pyrazin-2-amine?

- Methodological Answer : The synthesis typically involves sequential halogenation and nucleophilic substitution. For example:

Start with pyrazin-2-amine as the core scaffold.

Introduce a chlorine atom at the 3-position via electrophilic substitution using POCl₃ or N-chlorosuccinimide under controlled conditions.

Perform N-alkylation with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Monitor intermediates using TLC or HPLC.

- Reference : Analogous protocols for pyrazin-2-amine derivatives are described in studies on MurA inhibitors and trifluoromethylated amines .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for pyrazine and methoxybenzyl groups) and methoxy signals (δ ~3.8 ppm).

- HRMS : Confirm molecular weight (e.g., C₁₂H₁₂ClN₃O requires [M+H]⁺ = 250.0746).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

- X-ray Crystallography (if applicable): Resolve spatial arrangement, as demonstrated for structurally related N-arylpyrazin-2-amine crystals .

- Reference : Similar analyses are detailed for hybrid amide molecules .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for SHP2 inhibition?

- Methodological Answer :

Molecular Docking : Use software (e.g., AutoDock) to predict binding poses in the allosteric pocket of SHP2, focusing on interactions with residues like Glu249 and Lys362.

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic contacts.

QSAR Analysis : Corrogate substituent effects (e.g., methoxy position) with inhibitory potency (IC₅₀).

- Reference : Rational design strategies for SHP2 inhibitors like SHP099 highlight the role of X-ray crystallography and binding pocket optimization .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrazin-2-amine derivatives?

- Methodological Answer :

- Dose-Response Profiling : Test compound across a wide concentration range (e.g., 0.1 nM–100 µM) in enzymatic assays (e.g., SHP2 phosphatase activity).

- Off-Target Screening : Use panels like Eurofins’ CEREP to evaluate selectivity against related kinases or phosphatases.

- Cellular Validation : Compare effects in wild-type vs. SHP2-knockout cell lines to confirm target specificity.

- Reference : Discrepancies in carbonic anhydrase inhibitor studies were resolved via isoform-specific assays .

Q. How can researchers elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

In Vitro Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.

Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to identify oxidation (e.g., methoxy demethylation) or glucuronidation products.

Pharmacokinetic Studies : Administer orally/intravenously to rodents and calculate bioavailability (AUC₀–24h).

- Reference : Bioavailability optimization for SHP099 involved logP adjustments and metabolic soft-spot analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.